N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide is an organic compound known for its unique structure and versatility in scientific research. This compound features a complex molecular framework comprising a benzodioxole ring, nitro group, and tert-butyl substituents, making it intriguing for a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. A common route includes the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 6-nitro-1,3-benzodioxole-5-carboxamide. The reaction is often conducted in an aprotic solvent such as dichloromethane, under basic conditions, with catalysts like pyridine to facilitate the formation of the Schiff base.
Industrial Production Methods
While lab-scale synthesis is common, industrial production would require optimization for cost and efficiency. This might involve scaling up the reaction, using continuous flow reactors, and employing greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under mild conditions to form quinones.
Reduction: The nitro group can be selectively reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
Common Reagents and Conditions
Oxidation Reactions: Reagents like potassium permanganate or chromic acid.
Reduction Reactions: Reagents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.
Substitution Reactions: Conditions may involve Lewis acids like aluminum chloride in aromatic substitution reactions.
Major Products
Oxidation Products: Quinones, which can be further functionalized.
Reduction Products: Amino derivatives.
Substitution Products: Various aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide finds diverse applications:
Chemistry: Utilized as a ligand in coordination chemistry, forming complexes with metals.
Biology: Acts as a potential antioxidant due to its phenolic structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in material science for the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of this compound is multifaceted:
Antioxidant Activity: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: Its structure allows it to inhibit specific enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide: Similar structure with different stereochemistry.
2,4-Ditert-butylphenol: Shares the tert-butylphenol moiety.
6-Nitro-1,3-benzodioxole-5-carboxamide: Contains the benzodioxole and nitro functionalities.
Uniqueness
What sets N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide apart is its combination of steric bulk, electron-donating and -withdrawing groups, and potential for forming a variety of derivatives, making it highly versatile in different scientific domains.
Properties
Molecular Formula |
C23H27N3O6 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H27N3O6/c1-22(2,3)15-7-13(8-16(20(15)27)23(4,5)6)11-24-25-21(28)14-9-18-19(32-12-31-18)10-17(14)26(29)30/h7-11,27H,12H2,1-6H3,(H,25,28)/b24-11- |
InChI Key |
XEYZVZBNMMRXSN-MYKKPKGFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
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